molecular formula C7H5F2N3 B1279031 2-(Azidomethyl)-1,3-difluorobenzene CAS No. 106308-60-5

2-(Azidomethyl)-1,3-difluorobenzene

Cat. No.: B1279031
CAS No.: 106308-60-5
M. Wt: 169.13 g/mol
InChI Key: JSZUBPHMRHROHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azidomethyl)-1,3-difluorobenzene is an organic compound characterized by the presence of an azide group attached to a benzene ring substituted with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-1,3-difluorobenzene typically involves the introduction of an azido group to a benzene ring. One common method is the reaction of 2-(chloromethyl)-1,3-difluorobenzene with sodium azide in an organic solvent such as dimethylformamide. The reaction is carried out under reflux conditions, leading to the substitution of the chlorine atom with an azido group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-1,3-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Sodium azide, dimethylformamide, reflux conditions.

    Cycloaddition Reactions: Copper(I) catalysts, alkynes, room temperature.

    Reduction Reactions: Lithium aluminum hydride, tetrahydrofuran, low temperature.

Major Products Formed

    Substitution Reactions: Various substituted benzene derivatives.

    Cycloaddition Reactions: Triazole derivatives.

    Reduction Reactions: Amino-substituted benzene derivatives.

Scientific Research Applications

2-(Azidomethyl)-1,3-difluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactivity and ability to introduce functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-(Azidomethyl)benzene: Lacks the fluorine substituents, resulting in different reactivity and properties.

    1,3-Difluoro-2-(hydroxymethyl)benzene: Contains a hydroxymethyl group instead of an azido group, leading to different chemical behavior.

    2-(Azidomethyl)-4,6-difluorobenzene: Similar structure but with different substitution pattern on the benzene ring.

Uniqueness

2-(Azidomethyl)-1,3-difluorobenzene is unique due to the presence of both azido and fluorine substituents, which impart distinct reactivity and properties. The fluorine atoms increase the compound’s stability and influence its electronic properties, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

2-(azidomethyl)-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3/c8-6-2-1-3-7(9)5(6)4-11-12-10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZUBPHMRHROHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN=[N+]=[N-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447172
Record name 2,6-Difluorobenzylazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106308-60-5
Record name 2-(Azidomethyl)-1,3-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106308-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluorobenzylazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(azidomethyl)-1,3-difluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.500
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 0.200 g (1.23 mmol) of 2,6-difluorobenzyl chloride in 0.5 mL of DMSO was added dropwise to a mixture of 0.090 g (1.23 mmol) of NaN3 in 2 mL of DMSO at 20-25° C. The reaction was left stirring at 20-25° C. during 4 h. until showing completion by TLC. The crude was treated with 1.6 mL of water and 1.6 mL of cyclohexane and the organic phase was vacuum distilled to obtain 0.210 g (97%) of 2,6-difluorobenzyl azide as yellowish oil
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.09 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2,6-diflourobenzyl bromide (100 gms), tetrabutylammonium bromide (10 gms), t-butanol (200 ml) and sodium azide (62.8 gm) were stirred at room temperature for 22-24 hours. After the completion, reaction mass was filtered and washed with t-butanol (2.5 ml ) to give 2-(azidomethyl)-1,3-difluorobenzene.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
62.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

The process comprises the preparation of Rufinamide by reacting 2,6-difluorobenzyl chloride and sodium azide in the presence of DMSO to obtain 2,6-difluoro benzyl azide, which is then treated with propiolic acid to give carboxylic acid intermediate which on further reaction with thionyl chloride to give corresponding acyl chloride. The acyl chloride intermediate is further reacted with methanolic ammonia to yield Rufinamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

2,6-difluorobenzylchloride of formula II and sodium azide are reacted in the presence of DMSO to obtain 2-(azidomethyl)-1,3-difluorobenzene of formula III, which is then treated with 2-propiolic acid to give a carboxylic acid intermediate which on further reaction with methanol in the presence of sulfuric acid yields methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate intermediate of formula IV. This intermediate is then isolated and further reacted with methanolic ammonia to yield rufinamide of formula I.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a 250 ml round bottom flask, 2,6-difluorobenzylbromide (0.024 mol, 5 g), sodium azide (0.026 mol, 1.72 g) and water (50 ml) were charged. The reaction mixture was heated to 70° C. to 75° C. for 30 hours and formation of azide intermediate (99.4%) was monitored by gas chromatography. After completion of the reaction, the contents were cooled to room temperature. The layers of the reaction mixture were separated to obtain an upper water layer and a lower azide intermediate layer. The lower layer was then concentrated and dried under vacuum to obtain 3.8 g of the product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Azidomethyl)-1,3-difluorobenzene
Reactant of Route 2
Reactant of Route 2
2-(Azidomethyl)-1,3-difluorobenzene
Reactant of Route 3
Reactant of Route 3
2-(Azidomethyl)-1,3-difluorobenzene
Reactant of Route 4
2-(Azidomethyl)-1,3-difluorobenzene
Reactant of Route 5
2-(Azidomethyl)-1,3-difluorobenzene
Reactant of Route 6
2-(Azidomethyl)-1,3-difluorobenzene
Customer
Q & A

Q1: What is the role of 2-(Azidomethyl)-1,3-difluorobenzene in the synthesis of rufinamide?

A: this compound serves as a key building block in the multi-step synthesis of rufinamide. [, ] Specifically, it reacts with methyl propiolate to form methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate. This intermediate is then further reacted with ammonia to yield the final product, rufinamide. [, ]

Q2: Could you elaborate on the reaction mechanism involved in the synthesis of rufinamide using this compound?

A: While the provided research papers [, ] don't delve into the detailed reaction mechanisms, we can infer the key steps:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.